1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid
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Overview
Description
1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid is a chemical compound with a molecular formula of C11H14ClN3O2. This compound is of interest due to its unique structure, which includes a pyrimidine ring substituted with a chlorine and a methyl group, and a piperidine ring with a carboxylic acid functional group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.
Substitution reactions: Introduction of the chlorine and methyl groups onto the pyrimidine ring.
Formation of the piperidine ring: This involves cyclization reactions using suitable amine precursors.
Introduction of the carboxylic acid group: This can be done through carboxylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the piperidine ring.
1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylamine hydrochloride: This compound has an amine group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-5-13-11(14-9(7)12)15-4-2-3-8(6-15)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGSPTLIHVHGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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